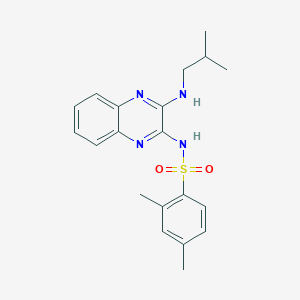
N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline derivatives, such as the one you mentioned, are a subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One approach involves a microwave-assisted reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines, leading to the high-yielding formation of the corresponding quinoxalines .Molecular Structure Analysis
The molecular formula of a similar compound, N-[3-(Isobutylamino)-2-quinoxalinyl]-2,1,3-benzothiadiazole-4-sulfonamide, is C18H18N6O2S2 . This suggests that your compound might have a similar structure, but without the benzothiadiazole and sulfonamide groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, it was found that the dyes fluoresce in the blue-orange region (λEmax: 435–614) on excitation at their ICT maxima in toluene, ethyl acetate, chloroform, DMSO, and neat solid film .Scientific Research Applications
Synthesis and Anticancer Activity
- Novel quinazoline sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against breast cancer cell lines, showing significant potency in inhibiting cancer cell growth. This highlights the potential of quinazoline derivatives as candidates for cancer therapy (Kumar et al., 2019).
- A series of quinoxaline derivatives demonstrated inhibitory action on cancer cell viability and proliferation, supporting the development of these compounds as anticancer agents (El Rayes et al., 2022).
- Some novel quinoline derivatives were evaluated for their in vitro anticancer activity, showing interesting cytotoxic activity against reference drugs (Ghorab et al., 2008).
Antimicrobial and Antiviral Activity
- New compounds were synthesized with potent antimicrobial activity against Gram-positive bacteria, demonstrating the potential of these compounds in developing new antimicrobial agents (Synthesis and evaluation of some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, 2019).
- Compounds with quinoxaline derivatives showed antiviral activity, indicating their potential in antiviral therapy (Luo et al., 2012).
Sensing and Detection Applications
- A study on a fluorescent moisture detection probe based on a quinoline derivative demonstrated its utility in detecting moisture, phosgene, and metal ions, showcasing its application in environmental monitoring and safety (Kaushik et al., 2021).
Inhibition of Enzymatic Activity
- Research into inhibitors of cardiac troponin I–interacting kinase (TNNi3K) using 4-anilinoquinazoline derivatives provides insight into potential therapeutic applications for cardiovascular diseases (Asquith et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Quinoxaline-containing sulfonamides, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of biomedical activities .
Mode of Action
The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework . This suggests that the compound may interact with its targets through the quinoxaline and sulfonamide moieties, leading to changes in cellular processes.
Biochemical Pathways
Quinoxaline sulfonamide derivatives have been reported to exhibit a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biomedical activities associated with quinoxaline sulfonamide derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
2,4-dimethyl-N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13(2)12-21-19-20(23-17-8-6-5-7-16(17)22-19)24-27(25,26)18-10-9-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMHRITGUYBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

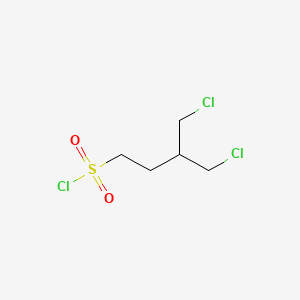

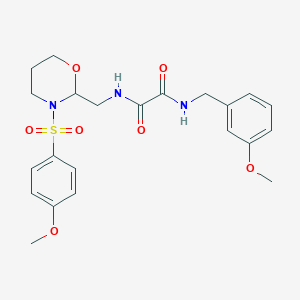
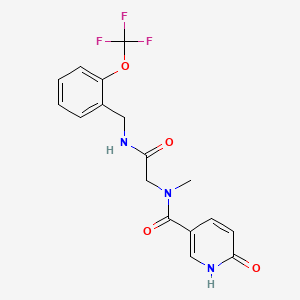

![N'-[3-(2-fluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]-N,N-dimethylimidoformamide](/img/structure/B2824119.png)
![N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2824121.png)
![[6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2824124.png)
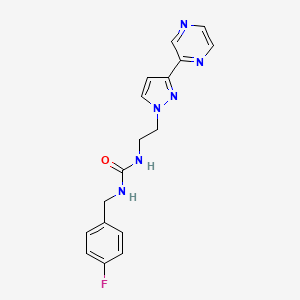
![3-fluoro-4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2824127.png)
![tert-butyl 2-[1-(5,6-dichloropyridin-3-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B2824128.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2824129.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2824130.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2824131.png)